molecular formula C26H18N4O2S B11573430 (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11573430
M. Wt: 450.5 g/mol
InChI Key: BLONXUJRZCUFTO-NBVRZTHBSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic compound with a unique structure that combines benzothiazole, pyridopyrimidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridopyrimidine intermediates, which are then coupled through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C26H18N4O2S

Molecular Weight

450.5 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(2,4-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C26H18N4O2S/c1-16-10-11-21(17(2)13-16)32-24-19(26(31)30-12-6-5-9-23(30)29-24)14-18(15-27)25-28-20-7-3-4-8-22(20)33-25/h3-14H,1-2H3/b18-14+

InChI Key

BLONXUJRZCUFTO-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5S4)C

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5S4)C

Origin of Product

United States

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